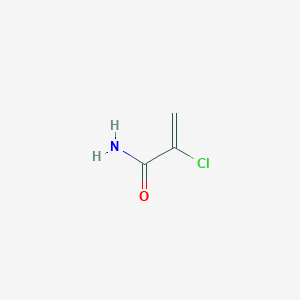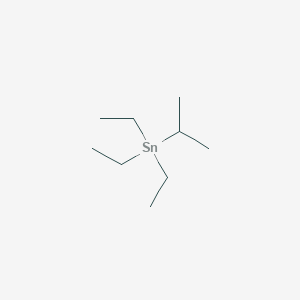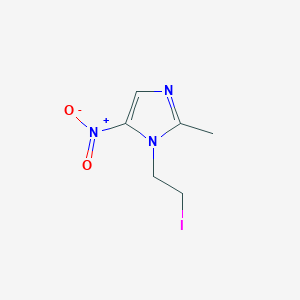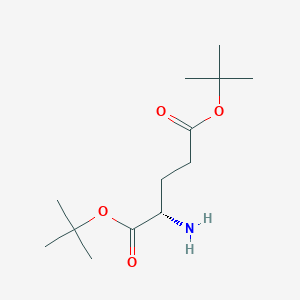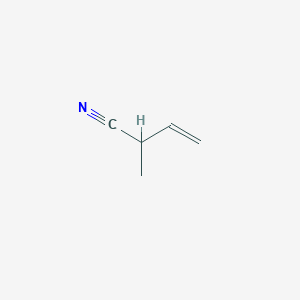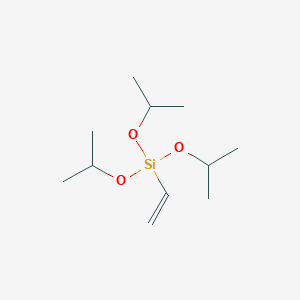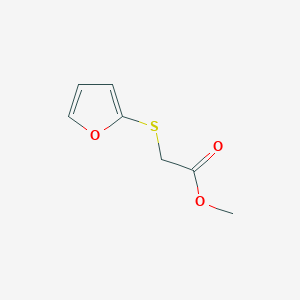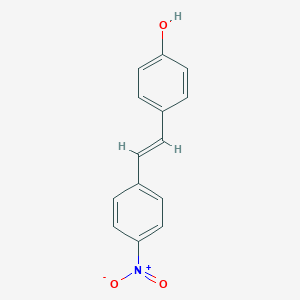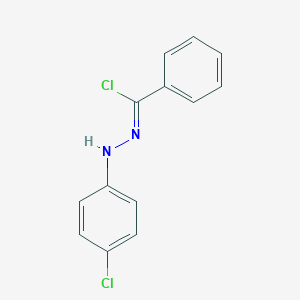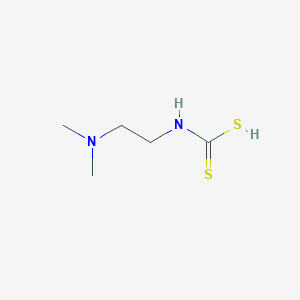
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate, also known as BI-6C9, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a muscarinic acetylcholine receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves its ability to bind to and block muscarinic acetylcholine receptors. This results in a variety of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of cardiovascular function.
Effets Biochimiques Et Physiologiques
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle, which is important for the regulation of cardiovascular function. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been shown to modulate neurotransmitter release, which is important for the regulation of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate in lab experiments is its potency as an inhibitor of muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in a variety of biological processes. However, one limitation of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate. One area of interest is the development of more potent and selective muscarinic receptor antagonists, which could have important applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the role of muscarinic receptors in the regulation of immune function, which could have important implications for the development of new immunotherapies. Finally, the development of new methods for the synthesis and purification of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate could facilitate its use in a variety of research applications.
In conclusion, Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is a promising compound for scientific research due to its potent inhibition of muscarinic acetylcholine receptors and its variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves the reaction of atropine with iodine and sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of muscarinic acetylcholine receptors, which are important targets for drug development in a variety of diseases. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, as well as in the central nervous system.
Propriétés
Numéro CAS |
17162-17-3 |
|---|---|
Nom du produit |
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate |
Formule moléculaire |
C15H9I2NaO3 |
Poids moléculaire |
514.03 g/mol |
Nom IUPAC |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C15H10I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-8,18H,(H,19,20);/q;+1/p-1 |
Clé InChI |
GEEDEOJNDKKSMX-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
Synonymes |
sodium 3-(4-hydroxy-3,5-diiodo-phenyl)-2-phenyl-prop-2-enoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



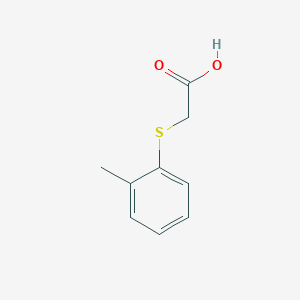
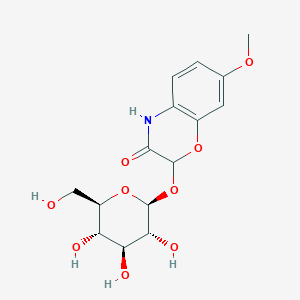
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
